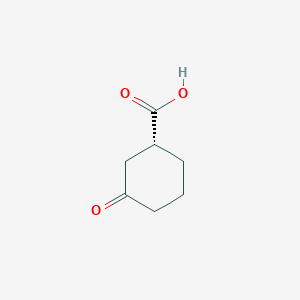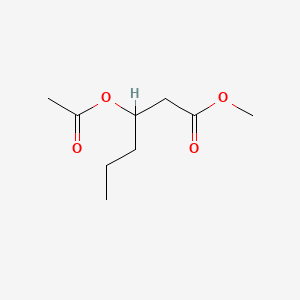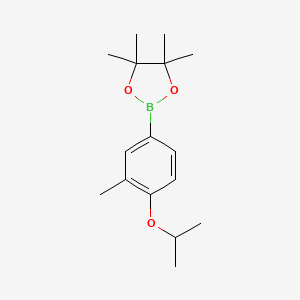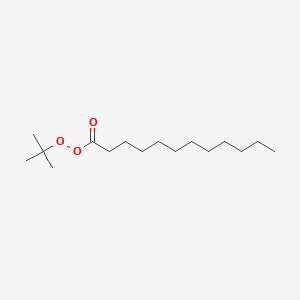
(1r)-3-Oxocyclohexanecarboxylic Acid
Übersicht
Beschreibung
(1R)-3-Oxocyclohexanecarboxylic Acid, also known as (1R)-3-OCCA, is a chiral building block that has gained significant attention in the field of organic chemistry due to its versatile applications. This compound has a unique structure, which allows it to be used in the synthesis of various natural products and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
- Synthesis of Analogues of GABA : (1R,3S)- and (1S,3R)-3-aminocyclohexanecarboxylic acids, derived from (R)-3-oxocyclohexanecarboxylic acid, have been synthesized, with the latter showing similar potency to GABA in inhibiting the uptake of radioactive GABA by rat brain slices (Allan, Johnston, & Twitchin, 1981).
- Synthesis of Enantiomerically Pure β‐Amino Acids : A method to obtain enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid, which is a key building block for helical β-peptides, involves a one-pot procedure starting from (1R,2R)-cyclohexanedicarboxylic acid (Berkessel, Glaubitz, & Lex, 2002).
Applications in Asymmetric Synthesis
- Chiral Solvating Agents : New compounds derived from (1R,2R)-1,2-diaminocyclohexane have been developed as chiral solvating agents (CSAs) for enantiodiscriminating chiral carboxylic acids, showing promising results (Yang et al., 2006).
- Ligands in Asymmetric Allylic Alkylation : Diphosphines derived from condensation of (1R,2R)-1,2-diaminocyclohexane have been used as ligands in palladium-catalyzed asymmetric allylic alkylation, although with lower enantioselectivities compared to non-heterocyclic ligands (Sinou et al., 2004).
Pharmaceutical Applications
- Synthesis of Vinyl-ACCA : The synthesis of (1R,2S)-vinyl-ACCA, a critical pharmacophoric unit in hepatitis C virus (HCV) NS3/4A protease inhibitors, demonstrates the high demand for asymmetric synthesis of this constrained amino acid (Sato et al., 2016).
Analytical Applications
- Environmental Exposure to DINCH : Studies on the environmental exposure to DINCH, a plasticizer related to cyclohexane dicarboxylic acids, illustrate the utility of these compounds in understanding environmental health impacts (Silva et al., 2013).
Stereochemistry and Crystallography
- Resolution of Chiral Enantiomers : The structural resolution of chiral enantiomers of cyclohexane-1,2-dicarboxylic acid demonstrates the relevance of these compounds in crystallography and stereochemistry (Smith, Wermuth, & Williams, 2012).
Eigenschaften
IUPAC Name |
(1R)-3-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATQNARHYZXAGY-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513109 | |
| Record name | (1R)-3-Oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21531-43-1 | |
| Record name | (1R)-3-Oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-](/img/structure/B3049597.png)

![(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3049601.png)


![Benzo[g]quinolin-4-amine](/img/structure/B3049606.png)







![Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-](/img/structure/B3049620.png)